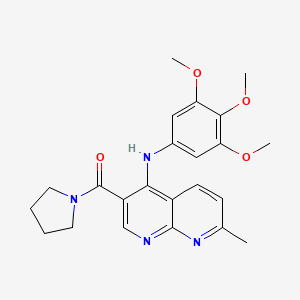![molecular formula C17H10Cl2N2O2S B2409904 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681162-05-0](/img/structure/B2409904.png)
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a chromeno-thiazole moiety with a dichlorobenzamide group, making it an interesting subject for various studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Chromeno-thiazole derivatives: These compounds have a similar chromeno-thiazole moiety and are studied for their diverse applications.
Uniqueness
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide stands out due to its unique combination of a dichlorobenzamide group with a chromeno-thiazole moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
2,5-dichloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-9-5-6-12(19)11(7-9)16(22)21-17-20-15-10-3-1-2-4-13(10)23-8-14(15)24-17/h1-7H,8H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGJVHZLFTOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)


![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2409837.png)
![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)

![6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2409842.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)
